"6-Fluoro-5-methylnicotinoyl Chloride" physical properties
"6-Fluoro-5-methylnicotinoyl Chloride" physical properties
6-Fluoro-5-methylnicotinoyl Chloride: Comprehensive Physicochemical Profiling and Handling Directives
Executive Summary
In the landscape of modern drug discovery and medicinal chemistry, substituted nicotinamides serve as privileged scaffolds, frequently appearing in kinase inhibitors, PARP inhibitors, and anti-inflammatory agents[1]. The synthesis of these complex molecules often relies on highly reactive electrophilic building blocks. 6-Fluoro-5-methylnicotinoyl chloride (CAS: 1163141-05-6) is a specialized acylating agent designed for the efficient construction of sterically and electronically tuned nicotinamide derivatives[2].
As a Senior Application Scientist, I have structured this whitepaper to provide researchers with an in-depth mechanistic understanding of this compound. By analyzing its physicochemical properties, electronic dynamics, and moisture sensitivity, this guide establishes a self-validating experimental protocol for its application in amidation workflows.
Physicochemical Profiling & Structural Dynamics
The physical and chemical behavior of 6-fluoro-5-methylnicotinoyl chloride is dictated by the synergistic electronic effects of its substituents. The pyridine nitrogen inherently withdraws electron density from the ring. The addition of a highly electronegative fluorine atom at the C6 position amplifies this through a strong inductive (-I) effect, rendering the carbonyl carbon exceptionally electrophilic and reactive[3]. Conversely, the C5 methyl group introduces a mild electron-donating (+I) effect and localized steric bulk, which can influence the conformational geometry of the resulting amide bonds.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 6-Fluoro-5-methylnicotinoyl chloride |
| CAS Registry Number | 1163141-05-6[2] |
| Molecular Formula | C7H5ClFNO[2] |
| Molecular Weight | 173.57 g/mol [2] |
| Physical State | Liquid to low-melting solid (temperature dependent) |
| Predicted Boiling Point | ~220–240 °C (Decomposes upon prolonged heating) |
| Predicted Density | ~1.3–1.4 g/cm³ |
| Solubility | Soluble in aprotic solvents (DCM, THF, Toluene)[4] |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2–8°C, strictly anhydrous[5] |
Mechanistic Reactivity and Degradation Pathways
Acid chlorides are notoriously moisture-sensitive, and the highly activated nature of 6-fluoro-5-methylnicotinoyl chloride makes it particularly susceptible to rapid hydrolysis[6]. Upon exposure to ambient humidity or trace water in solvents, the acyl chloride undergoes a nucleophilic acyl substitution with water, irreversibly degrading into 6-fluoro-5-methylnicotinic acid and liberating corrosive hydrochloric acid (HCl) gas[7].
To maximize synthetic yield, the desired nucleophilic attack by an amine or alcohol must outcompete this degradation pathway. This requires strictly anhydrous conditions and the use of a non-nucleophilic acid scavenger (such as N,N-Diisopropylethylamine, DIPEA, or Triethylamine) to neutralize the generated HCl and prevent the protonation of the incoming nucleophile[4][8].
Fig 1: Divergent reactivity pathways of 6-fluoro-5-methylnicotinoyl chloride.
Experimental Protocols: Self-Validating Amidation Workflow
The following protocol outlines the synthesis of a substituted 6-fluoro-5-methylnicotinamide. Every step is designed with causality in mind to ensure a self-validating system where the reaction's progress can be monitored and controlled without compromising the moisture-sensitive reagent.
Step-by-Step Methodology
1. System Preparation (Anhydrous Baseline):
-
Action: Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry Argon or Nitrogen gas.
-
Causality: Eliminates surface-adsorbed moisture on the glassware, preventing premature hydrolysis of the acid chloride[6].
2. Reagent Solubilization:
-
Action: Dissolve the target amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M to 0.2 M concentration).
-
Causality: Aprotic solvents are mandatory. DCM is preferred for its lack of nucleophilicity and excellent solubilizing properties for both the starting materials and the resulting amide[4].
3. Base Addition (Acid Scavenging):
-
Action: Add 2.0 to 2.5 equivalents of Triethylamine (Et₃N) or DIPEA to the amine solution.
-
Causality: The acylation reaction generates stoichiometric HCl. If unquenched, HCl will protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion[4][8]. The excess base ensures the amine remains entirely in its reactive free-base form.
4. Temperature Control & Electrophile Addition:
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 6-fluoro-5-methylnicotinoyl chloride (1.1 equivalents) dropwise via a gas-tight syringe.
-
Causality: The reaction between highly activated nicotinoyl chlorides and amines is violently exothermic[7]. Cooling to 0 °C controls the reaction kinetics, minimizes the thermal degradation of the acid chloride, and suppresses unwanted side reactions (such as ketene formation or oligomerization).
5. In-Process Control (Self-Validation):
-
Action: After 1 hour of stirring at room temperature, withdraw a 10 µL aliquot, quench it in 1 mL of anhydrous methanol, and analyze via LC-MS or TLC.
-
Causality: Quenching in methanol instantly converts any unreacted acid chloride into the corresponding methyl ester. If the methyl ester is detected, the electrophile is still active; if only the carboxylic acid is seen alongside unreacted amine, the acid chloride has hydrolyzed and more must be added.
6. Aqueous Workup:
-
Action: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[9].
Fig 2: Standard Schlenk-line workflow for moisture-sensitive acylation.
Storage and Emergency Handling Directives
Due to its reactivity, 6-fluoro-5-methylnicotinoyl chloride requires stringent handling protocols:
-
Storage: Must be stored at 2–8 °C under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the liquid)[5].
-
Degradation Indicators: The buildup of pressure inside the storage vessel or the presence of a white crystalline precipitate (the carboxylic acid byproduct) indicates moisture ingress and HCl gas generation[7].
-
Spill Quenching: In the event of a spill, do not use water, as it will cause a violent exothermic reaction and release toxic HCl vapor. Quench spills using a cold, dilute alkaline solution (e.g., 5% NaOH or Na₂CO₃) or absorb with dry sand before neutralizing[10].
References
-
National Center for Biotechnology Information (PMC). "Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides." nih.gov. Available at: [Link][4]
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Eurasian Chemico-Technological Journal. "Synthesis and Anti-Inflammatory Activity of New Nicotinoyl Amides." ect-journal.kz. Available at:[Link][3]
-
Arabian Journal of Chemistry. "Synthesis, physicochemical and kinetic studies of redox derivative of bis(2-chloroethylamine)." arabjchem.org. Available at:[Link][8]
-
Der Pharma Chemica. "Scholars Research Library: Amide Synthesis and Acid Chloride Handling." derpharmachemica.com. Available at: [Link][6]
-
ChemAnalyst. "Benzoyl Chloride Procurement Guide (Analogous Acid Chloride Stability)." chemanalyst.com. Available at: [Link][7]
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Der Pharma Chemica. "Synthesis and characterization of some new twin drugs having substituted pyridines." derpharmachemica.com. Available at:[Link][1]
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Taylor & Francis. "One‐Pot Synthesis of Acid Chloride from 1,2‐Diols (Workup Procedures)." tandfonline.com. Available at:[Link][9]
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